molecular formula C7H8ClNO2 B14175795 5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one CAS No. 923276-84-0

5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one

Katalognummer: B14175795
CAS-Nummer: 923276-84-0
Molekulargewicht: 173.60 g/mol
InChI-Schlüssel: IRGDRYSOOZQZQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloromethyl group and a prop-2-yn-1-yl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can produce a wide range of functionalized oxazolidinones .

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(prop-2-yn-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The prop-2-yn-1-yl group may also participate in additional interactions, enhancing the compound’s overall reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)-N-(prop-2-yn-1-yl)aniline: This compound shares the chloromethyl and prop-2-yn-1-yl groups but differs in its core structure.

    3-(Prop-2-yn-1-yl)-1,3-oxazolidin-2-one: Lacks the chloromethyl group but has a similar oxazolidinone core.

Eigenschaften

CAS-Nummer

923276-84-0

Molekularformel

C7H8ClNO2

Molekulargewicht

173.60 g/mol

IUPAC-Name

5-(chloromethyl)-3-prop-2-ynyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H8ClNO2/c1-2-3-9-5-6(4-8)11-7(9)10/h1,6H,3-5H2

InChI-Schlüssel

IRGDRYSOOZQZQQ-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1CC(OC1=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.